molecular formula C23H21NO4 B554587 Cbz-4-biphenyl-L-ala CAS No. 270568-72-4

Cbz-4-biphenyl-L-ala

Cat. No.: B554587
CAS No.: 270568-72-4
M. Wt: 375.4 g/mol
InChI Key: ZZIBVIHXEMIHEQ-NRFANRHFSA-N
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Description

Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is an organic compound with the chemical formula C23H21NO4. It is a solid, typically appearing as white crystals or crystalline powder. This compound is primarily used in pharmaceutical synthesis and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-4-biphenyl-L-ala can be synthesized through various methods. One common approach involves the protection of the amino group of 4-biphenyl-L-alanine with a carbobenzoxy (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cbz-4-biphenyl-L-ala undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-4-biphenyl-L-ala has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the development of peptide-based drugs.

    Industry: This compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    Cbz-4-biphenyl-D-ala: A stereoisomer with similar properties but different biological activity.

    Cbz-4-biphenyl-L-valine: Another Cbz-protected amino acid with a different side chain.

    Cbz-4-biphenyl-L-leucine: Similar in structure but with a bulkier side chain.

Uniqueness

Cbz-4-biphenyl-L-ala is unique due to its specific structure, which combines the biphenyl group with the protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBVIHXEMIHEQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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